A Comprehensive Technical Guide to the Physicochemical Characteristics of Methyl 6-bromo-1H-benzo[d]imidazole-2-carboxylate
A Comprehensive Technical Guide to the Physicochemical Characteristics of Methyl 6-bromo-1H-benzo[d]imidazole-2-carboxylate
Abstract
This technical guide provides a detailed examination of the physicochemical properties of Methyl 6-bromo-1H-benzo[d]imidazole-2-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a member of the benzimidazole family, this molecule serves as a versatile scaffold in the development of pharmacologically active agents.[1] This document synthesizes available data on its chemical identity, core physical properties, and spectroscopic profile. Furthermore, it outlines standardized, field-proven experimental protocols for the verification of these characteristics, offering a foundational resource for scientists engaged in drug discovery and development. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.
Introduction
The Benzimidazole Scaffold in Medicinal Chemistry
Benzimidazoles are a prominent class of heterocyclic compounds featuring a fusion of benzene and imidazole rings. This structural motif is considered a "privileged scaffold" because it is a key component in numerous molecules with a wide array of pharmacological activities.[2] These activities span antimicrobial, anticancer, antiviral, and anti-inflammatory properties, making benzimidazole derivatives a major focus of pharmaceutical research.[1][3] The ability to readily modify the benzimidazole core at various positions allows for the fine-tuning of its physicochemical and biological properties.[4]
Profile of Methyl 6-bromo-1H-benzo[d]imidazole-2-carboxylate
Methyl 6-bromo-1H-benzo[d]imidazole-2-carboxylate incorporates several key features: the core benzimidazole ring system, a bromine substituent at the 6-position, and a methyl ester group at the 2-position. The bromine atom can serve as a reactive handle for further functionalization, such as in cross-coupling reactions, while the methyl ester provides a site for potential hydrolytic or aminolytic modifications.[1] Understanding the fundamental physicochemical characteristics of this molecule is the first critical step in harnessing its potential as a building block for more complex target compounds.
Chemical Identity and Structure
Accurate identification is paramount for any scientific investigation. The key identifiers for Methyl 6-bromo-1H-benzo[d]imidazole-2-carboxylate are summarized below.
| Identifier | Value |
| IUPAC Name | Methyl 6-bromo-1H-benzo[d]imidazole-2-carboxylate |
| CAS Number | 885280-00-2 |
| Molecular Formula | C9H7BrN2O2 |
| Molecular Weight | 255.07 g/mol |
| Canonical SMILES | COC(=O)C1=NC2=CC=C(C=C2N1)Br |
| InChI Key | Not readily available in public databases. |
Core Physicochemical Properties
These properties govern the compound's behavior in various physical and biological systems, influencing everything from reaction kinetics to bioavailability.
| Property | Value / Profile | Rationale & Implications |
| Melting Point | Data not explicitly available. Analogues such as 6-Bromo-1H-benzimidazole melt at 130-134 °C.[5] | A sharp melting point is a primary indicator of sample purity. The value is critical for setting appropriate temperatures in further synthetic steps to avoid decomposition. |
| pKa | Predicted pKa for the related 2-bromo-1H-benzo[d]imidazole is 9.81 ± 0.10.[2] | The pKa of the N-H proton indicates the compound's acidity. This is crucial for understanding its ionization state at physiological pH (approx. 7.4), which in turn affects solubility, membrane permeability, and receptor binding. |
| LogP | Data not explicitly available. The related 6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole has a calculated XLogP3 of 2.4.[6] | The partition coefficient (LogP) is a measure of lipophilicity. This parameter is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties, influencing its ability to cross biological membranes. |
Solubility Profile
The solubility of a compound is a critical factor for its utility in both chemical reactions and biological assays. A qualitative solubility profile is essential for any researcher.
| Solvent | Predicted Solubility | Application in Research |
| Water | Insoluble / Very Low | Low aqueous solubility is common for such aromatic structures and can present challenges for in vivo studies. |
| DMSO | Soluble | A common solvent for creating high-concentration stock solutions for biological screening due to its high dissolving power. |
| Methanol / Ethanol | Soluble / Moderately Soluble | Often used as reaction solvents or for purification methods like recrystallization. |
| Dichloromethane | Moderately Soluble | A common solvent for organic synthesis and extraction. |
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides the definitive structural confirmation of the molecule. While a full dataset for the title compound is not publicly available, the expected characteristics based on its structure are outlined below.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a singlet for the methyl ester protons. The splitting patterns and chemical shifts of the aromatic protons would confirm the 6-bromo substitution pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display unique signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic rings, and the methyl carbon.
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Mass Spectrometry (MS): The mass spectrum should show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a compound containing one bromine atom.
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Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching (around 3400-3200 cm⁻¹), C=O stretching of the ester (around 1720 cm⁻¹), and C=N/C=C stretching in the aromatic system (around 1600-1450 cm⁻¹).
Experimental Protocols for Verification
To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for the characterization of Methyl 6-bromo-1H-benzo[d]imidazole-2-carboxylate.
General Workflow for Physicochemical Characterization
Caption: A logical workflow for the synthesis and characterization of a novel chemical entity.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is a gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]
Rationale: The shake-flask method ensures that the solvent becomes fully saturated with the solute, providing a true measure of equilibrium solubility, which is more reliable than kinetic solubility measurements. Using a buffer at pH 7.4 mimics physiological conditions.
Methodology:
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Preparation: Add an excess amount of the solid compound (enough to see undissolved solid) to a known volume (e.g., 2 mL) of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed glass vial.
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Equilibration: Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.[3]
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Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
Caption: Step-by-step workflow for the Shake-Flask solubility determination method.
Stability and Storage
For maintaining the integrity of the compound, proper storage is essential.
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Recommended Storage: Store in a cool, dry, dark place in a tightly sealed container to prevent degradation from moisture, light, and air. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
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Potential Degradation: Benzimidazoles can be susceptible to oxidation or photodecomposition. The ester functional group may be prone to hydrolysis if exposed to acidic or basic conditions, especially in the presence of water.
Conclusion
Methyl 6-bromo-1H-benzo[d]imidazole-2-carboxylate is a valuable building block in synthetic and medicinal chemistry. This guide has consolidated its key chemical identifiers and physicochemical properties, drawing from data on closely related analogues where necessary. The provided experimental protocols offer a robust framework for researchers to verify these characteristics in their own laboratories. A thorough understanding of these foundational properties is indispensable for the rational design and development of novel benzimidazole-based compounds for therapeutic or material science applications.
References
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[4] Quinoline. (n.d.). 1H-Benzimidazole-2-carboxylic Acid, 6-Bromo-. Retrieved from
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[7] The Royal Society of Chemistry. (2020). Supporting Information. Retrieved from
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[6] PubChem. (n.d.). 6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole. Retrieved from
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[8] BOC Sciences. (n.d.). CAS 885280-00-2 6-BROMO-1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from
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[3] BenchChem. (n.d.). Technical Guide: Physicochemical and Biological Evaluation of 2-bromo-6-methyl-1H-benzo[d]imidazole. Retrieved from
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[5] Sigma-Aldrich. (n.d.). 6-Bromo-1H-benzimidazole 97. Retrieved from
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[2] BenchChem. (n.d.). Technical Guide: 2-bromo-6-methyl-1H-benzo[d]imidazole. Retrieved from
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